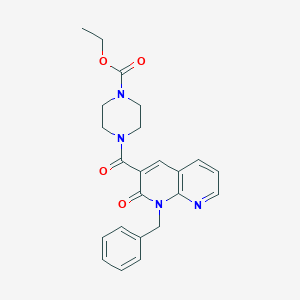

![molecular formula C22H28ClN3O3S B2585236 N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217001-57-4](/img/structure/B2585236.png)

N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

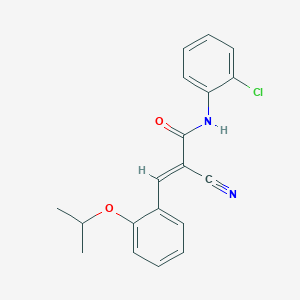

This compound contains several functional groups, including a benzothiazole, an amide, and a diethylamino group. These groups are common in many biologically active compounds, suggesting potential applications in medicinal chemistry .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized by coupling reactions. For example, 4-amino-N-[2-(diethylamino)ethyl]benzamide was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact structure of this compound would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the benzothiazole could undergo electrophilic substitution .Applications De Recherche Scientifique

Antibacterial Activity

The synthesis of the 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex revealed promising antibacterial activity. It effectively targets both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans) . Researchers are exploring its potential as a novel antimicrobial agent.

Ion-Associate Chemistry

The compound forms an ion-associate complex through a green chemistry approach. By reacting sodium tetraphenyl borate with the compound in deionized water at room temperature, a solid complex is obtained. This ion-associate or ion-pair complex has been characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry . Understanding such interactions is crucial for drug design and receptor binding studies.

Computational Insights

Density functional theory (DFT) calculations were performed to explore the electronic characteristics of the complex. The ground state electronic properties of the S1 and S2 complex configurations were computed, revealing insights into the chemical behavior. HOMO and LUMO frontier molecular orbitals were also analyzed, providing a potential map of the compound. UV absorption peaks were detected for both configurations .

Polymer Synthesis

While not directly related to the compound itself, the poly(2-(diethylamino)ethyl methacrylate-2,2,6,6-tetramethyl-4-piperidyl co methacrylate) (DEA-TMPMs) polymer has been synthesized. This polymer incorporates the diethylaminoethyl group, which is structurally related to our compound. DEA-TMPMs may find applications in drug delivery systems, coatings, or other materials .

Novel Derivatives

Researchers have also explored derivatives of the compound. For instance, novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized. These derivatives exhibit potential biological activities and could be valuable for drug development .

Bioactive Molecule Interactions

Understanding the interactions between bioactive molecules and receptors is essential for drug design. The ion-associate complex formed by our compound provides a unique platform for studying these interactions. Spectroscopic methods, such as FT-IR and 1H-NMR, contribute to characterizing the structure and behavior of such complexes .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-7-8-11-17(16)27-3)22-23-20-18(28-4)12-9-13-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYLOANTTBALSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2585153.png)

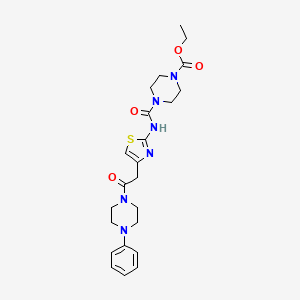

![2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2585155.png)

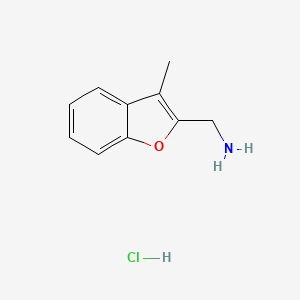

![1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2585156.png)

![9-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2585157.png)

![[3-(3-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2585160.png)

![Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2585165.png)

![Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2585170.png)